HTT-D3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

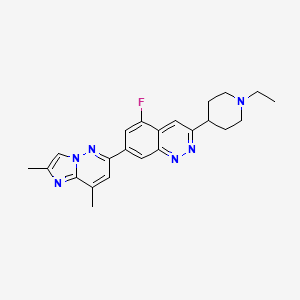

C23H25FN6 |

|---|---|

Molekulargewicht |

404.5 g/mol |

IUPAC-Name |

7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline |

InChI |

InChI=1S/C23H25FN6/c1-4-29-7-5-16(6-8-29)20-12-18-19(24)10-17(11-22(18)27-26-20)21-9-14(2)23-25-15(3)13-30(23)28-21/h9-13,16H,4-8H2,1-3H3 |

InChI-Schlüssel |

APXTULSKNLWAOS-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCC(CC1)C2=NN=C3C=C(C=C(C3=C2)F)C4=NN5C=C(N=C5C(=C4)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of HTT-D3 in Huntington's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT) with a toxic gain-of-function. A promising therapeutic strategy is the reduction of total HTT levels. HTT-D3 and its clinical analog, PTC518 (votoplam), are orally bioavailable small molecules designed to modulate the splicing of HTT pre-mRNA, thereby reducing the production of the HTT protein. This technical guide provides a comprehensive overview of the mechanism of action of this class of compounds, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key processes.

Core Therapeutic Hypothesis

The central therapeutic hypothesis for this compound and related compounds is that by modulating the splicing of HTT pre-mRNA, it is possible to introduce a premature termination codon (PTC), leading to the degradation of the HTT mRNA transcript and a subsequent reduction in the levels of both wild-type and mutant huntingtin protein. This reduction in the toxic mHTT is expected to slow or halt the progression of Huntington's disease.[1][2][3]

Mechanism of Action: Splicing Modulation and Nonsense-Mediated Decay

This compound and its analogs, such as PTC518 and branaplam, function as RNA splicing modulators.[4][5][6] Their mechanism of action can be delineated in the following steps:

-

Binding to the Splicing Machinery: These small molecules are designed to interact with the cellular splicing machinery, specifically influencing the recognition of splice sites on the HTT pre-mRNA.[5][7]

-

Inclusion of a Pseudoexon: The binding of the splicing modulator promotes the inclusion of a cryptic or "pseudoexon" located within intron 49 of the HTT gene into the mature mRNA transcript.[1][7][8]

-

Introduction of a Premature Termination Codon (PTC): This newly included pseudoexon contains a premature termination codon (PTC).[4][7][9]

-

Nonsense-Mediated Decay (NMD): The presence of the PTC in the mature HTT mRNA transcript triggers the nonsense-mediated decay (NMD) cellular surveillance pathway, which identifies and degrades mRNAs containing premature stop codons.[1][4]

-

Reduction of HTT Protein: The degradation of the HTT mRNA leads to a significant reduction in the translation of both wild-type and mutant huntingtin protein.[1][3][4]

This non-allele-specific reduction of total huntingtin protein is the intended therapeutic outcome.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on HTT pre-mRNA splicing.

Quantitative Data from Clinical Trials (PTC518 - Votoplam)

The following tables summarize the key quantitative data from the Phase 2 PIVOT-HD study of PTC518, an orally administered splicing modulator with a mechanism of action analogous to this compound.

Table 1: Dose-Dependent Reduction of Huntingtin (HTT) Protein at 12 Months

| Dose Level | Patient Stage | Reduction in Blood HTT Protein | Reduction in Cerebrospinal Fluid (CSF) mHTT |

| 5mg | Stage 2 & 3 | 22-23%[10][11] | 21%[10] |

| 10mg | Stage 2 & 3 | 36-43%[10][11] | 43%[10] |

Table 2: Clinical Outcome Measures at 12 Months in Stage 2 Patients

| Measure | Placebo | 5mg PTC518 | 10mg PTC518 |

| Total Motor Score (TMS) Worsening (points) | 4.9 | 2.0 | 1.3[10] |

Note: Lower scores indicate less worsening of motor symptoms.

Table 3: Biomarker Changes at 24 Months

| Dose Level | Change in Plasma Neurofilament Light (NfL) |

| 5mg | -8.9% (nominal P = 0.12)[11] |

| 10mg | -14% (nominal P = 0.03)[11] |

Note: Neurofilament light chain (NfL) is a biomarker of neuroaxonal damage. A decrease suggests a potential neuroprotective effect.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action and quantify the effects of HTT splicing modulators.

Quantification of HTT mRNA Levels by RT-qPCR

This protocol is used to measure the reduction in HTT mRNA levels following treatment with a splicing modulator.

Experimental Workflow Diagram:

Caption: Workflow for HTT mRNA quantification by RT-qPCR.

Methodology:

-

Cell Culture and Treatment:

-

Culture human fibroblasts derived from Huntington's disease patients or iPSC-derived neurons in appropriate media.

-

Treat cells with varying concentrations of the HTT splicing modulator or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).[12]

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.[13]

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription (cDNA Synthesis):

-

Quantitative PCR (qPCR):

-

Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).

-

Use primers specific for a region of the HTT transcript that is common to both the normal and the pseudoexon-containing splice variants.

-

Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[16]

-

-

Data Analysis:

-

Calculate the relative quantification of HTT mRNA expression using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.[14]

-

Analysis of HTT Splicing by Targeted Next-Generation Sequencing (NGS)

This protocol is used to identify and quantify the inclusion of the pseudoexon in the HTT mRNA.

Experimental Workflow Diagram:

Caption: Workflow for NGS-based HTT splicing analysis.

Methodology:

-

RNA Sample Preparation:

-

Extract high-quality total RNA from treated and control cells as described in the RT-qPCR protocol.

-

-

Targeted Library Preparation (e.g., AmpliSeq):

-

Use a targeted RNA sequencing approach, such as Ion AmpliSeq™, with custom primers designed to amplify the region of the HTT transcript spanning the pseudoexon (intron 49).[1][13]

-

This involves reverse transcription followed by PCR amplification of the target region.

-

Ligate sequencing adapters to the amplicons to generate a sequencing library.[13]

-

-

Next-Generation Sequencing:

-

Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina or Ion Torrent).

-

-

Bioinformatic Analysis:

-

Align the sequencing reads to the human reference genome.

-

Use bioinformatics tools to identify and quantify the splice junctions, specifically looking for reads that span the exon-pseudoexon and pseudoexon-exon boundaries.

-

Calculate the percentage of transcripts that include the pseudoexon in treated versus control samples.

-

Quantification of HTT Protein Levels

This section describes two common methods for quantifying total and mutant HTT protein levels.

Methodology:

-

Protein Extraction:

-

Lyse treated and control cells or tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).[17]

-

Incubate the membrane with a primary antibody specific for huntingtin protein (e.g., anti-polyQ 1C2 for mHTT, or an antibody recognizing a central region for total HTT).[17]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17][18]

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Methodology:

-

Sample Preparation:

-

Prepare cell or tissue lysates as for Western blotting, or use cerebrospinal fluid (CSF) samples.

-

-

Assay Procedure:

-

Use a commercially available or custom MSD assay for the detection of total or mutant HTT.[3][19] These are typically sandwich immunoassays.

-

A capture antibody specific for HTT is coated on the MSD plate.

-

Samples are added to the wells, and the HTT protein is captured.

-

A detection antibody, labeled with an electrochemiluminescent tag (SULFO-TAG™), is added. This can be an antibody that recognizes a different epitope for total HTT or a polyglutamine-specific antibody for mHTT.[3]

-

-

Detection and Quantification:

-

Wash the plate and add a read buffer.

-

Read the plate on an MSD instrument, which measures the light emitted upon electrochemical stimulation.

-

Quantify the HTT concentration by comparing the signal to a standard curve of recombinant HTT protein.

-

Conclusion

This compound and its analogs represent a novel, orally available therapeutic approach for Huntington's disease that targets the root cause of the disease by reducing the levels of the toxic mHTT protein. The mechanism of action, involving the modulation of HTT pre-mRNA splicing to induce nonsense-mediated decay, is well-supported by preclinical and clinical data. The quantitative data from the PIVOT-HD study of PTC518 demonstrate a dose-dependent reduction in HTT protein and encouraging trends in clinical and biomarker endpoints. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising class of therapeutics for Huntington's disease.

References

- 1. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral Splicing Modifiers that Systemically Lower Huntington Disease Protein Discovered Through PTC Therapeutics' Innovative Splicing Platform [prnewswire.com]

- 3. Meso scale discovery-based assays for the detection of aggregated huntingtin | PLOS One [journals.plos.org]

- 4. Votoplam - Wikipedia [en.wikipedia.org]

- 5. A Whole Team in One Molecule: PTC’s Splicing Platform - PTC Therapeutics (United States) [ptcbio.com]

- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 7. Splicing Science: PTC Revolutionizing Genetic Treatments [ptcbio.com]

- 8. Recent Overview of the Use of iPSCs Huntington’s Disease Modeling and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

- 10. academic.oup.com [academic.oup.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]

- 13. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gene-quantification.de [gene-quantification.de]

- 16. researchgate.net [researchgate.net]

- 17. pubcompare.ai [pubcompare.ai]

- 18. origene.com [origene.com]

- 19. researchgate.net [researchgate.net]

HTT-D3: A Comprehensive Technical Overview of its Role as a Splicing Modulator for Huntington's Disease

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of HTT-D3, a promising small molecule splicing modulator under investigation for the treatment of Huntington's disease (HD). This document details the core mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes the key molecular pathways and experimental workflows.

Introduction to this compound and its Therapeutic Rationale

Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin gene (HTT). This mutation results in an expanded polyglutamine tract in the huntingtin protein (HTT), leading to its misfolding, aggregation, and subsequent neuronal toxicity. A primary therapeutic strategy for HD is the reduction of mutant HTT (mHTT) protein levels.

This compound is an orally bioavailable, central nervous system (CNS)-penetrant small molecule that has been developed to lower HTT protein levels through the modulation of pre-messenger RNA (pre-mRNA) splicing.[1][2] Unlike traditional gene silencing approaches, this compound offers the potential for systemic administration and broad distribution throughout the CNS and peripheral tissues.[3]

Mechanism of Action: Pseudoexon Inclusion and Nonsense-Mediated Decay

The core mechanism of this compound involves the induction of a specific alternative splicing event in the HTT pre-mRNA. This compound promotes the inclusion of a non-canonical "pseudoexon" located within intron 49 of the HTT gene.[3] This pseudoexon contains a premature termination codon (PTC).[3][4]

The inclusion of this PTC-containing pseudoexon into the mature mRNA transcript triggers the nonsense-mediated decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature stop codons.[3] This targeted degradation of the HTT mRNA leads to a significant reduction in the translation of both wild-type and mutant HTT protein.[3]

dot

Caption: Mechanism of this compound action.

Quantitative Data on this compound Efficacy

The efficacy of this compound in reducing HTT mRNA and protein levels has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of HTT Splicing Modulators

| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |

| HTT-C1 | GM04857 (HD Fibroblasts) | ECL | mHTT Protein Reduction | ~0.1 µM | [3] |

| HTT-D1 | GM04857 (HD Fibroblasts) | ECL | mHTT Protein Reduction | ~0.1 µM | [3] |

| HTT-C2 (branaplam) | SH-SY5Y | RNA-Seq | HTT mRNA Reduction | 12 nM | [3] |

Table 2: In Vivo Efficacy of HTT Splicing Modulators in BACHD Mice

| Compound | Dose | Dosing Regimen | Tissue | Endpoint | % HTT Reduction | Reference |

| HTT-C2 | 10 mg/kg | Daily Oral (21 days) | Brain | mHTT Protein | ~50% | [3] |

| This compound | 10 mg/kg | Single Dose | Brain | mHTT Protein | ~25% | [3] |

| This compound | 10 mg/kg | Daily Oral (21 days) | Brain | mHTT Protein | ~50% | [3] |

Table 3: In Vivo Efficacy of this compound in Hu97/18 Mice

| Dose | Dosing Regimen | Tissue | Endpoint | % HTT Reduction | Reference |

| Dose-dependent | Oral | Striatum | mHTT Protein | Up to ~60% | [3] |

| Dose-dependent | Oral | Cortex | mHTT Protein | Up to ~60% | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's role as a splicing modulator. These protocols are based on published methods and may require optimization for specific laboratory conditions.

RT-qPCR for HTT Pseudoexon Inclusion

This protocol details the quantification of HTT pseudoexon inclusion in response to splicing modulator treatment.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., Maxima First-Strand cDNA Synthesis Kit, Thermo Fisher Scientific)

-

qPCR master mix (e.g., TaqMan™ Fast Advanced Master Mix, Thermo Fisher Scientific)

-

Primers and probes specific for the canonical HTT splice junction (exon 49-50) and the pseudoexon-containing splice junction.

-

Housekeeping gene primers and probes for normalization (e.g., GAPDH, TBP).

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or vehicle control (e.g., DMSO) for the desired time and concentration.

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

-

Reverse Transcription: Synthesize cDNA from 100-500 ng of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.[5] The reaction conditions are typically 25°C for 10 min, 50°C for 15 min, and 85°C for 5 min.[5]

-

qPCR:

-

Prepare a qPCR master mix containing the qPCR master mix, forward and reverse primers, and probe for either the canonical or pseudoexon junction.

-

Add 2-4 µL of the cDNA reaction to each well of a qPCR plate.

-

Run the qPCR reaction using a standard thermal cycling protocol: 95°C for 20 s, followed by 40 cycles of 95°C for 1 s and 55-60°C for 20 s.[5]

-

-

Data Analysis:

-

Calculate the Ct values for the target and housekeeping genes.

-

Determine the relative expression of the pseudoexon-containing transcript compared to the canonical transcript using the ΔΔCt method.

-

dot

Caption: RT-qPCR workflow for pseudoexon analysis.

Western Blot for HTT Protein Quantification

This protocol describes the detection and quantification of total and mutant HTT protein levels in cell lysates or tissue homogenates.

Materials:

-

RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels (6% or gradient gels are recommended for the large HTT protein).

-

PVDF membranes.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-HTT (e.g., MAB2166, Millipore), anti-mHTT (e.g., 1C2), and a loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Sample Preparation:

-

Cells: Lyse cell pellets in ice-cold RIPA buffer.

-

Tissues: Homogenize brain tissue in RIPA buffer on ice.[1]

-

Centrifuge lysates at high speed to pellet debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE:

-

Denature 20-50 µg of protein by boiling in Laemmli sample buffer.

-

Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane extensively with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the HTT protein levels to the loading control.

-

dot

Caption: Western blot workflow for HTT protein.

RNA-Seq for Global Splicing Analysis

This protocol provides a general workflow for using RNA-sequencing to assess the global effects of this compound on splicing.

Materials:

-

RNA extraction kit.

-

Library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

-

High-throughput sequencer (e.g., Illumina NovaSeq).

Procedure:

-

RNA Extraction and QC: Extract high-quality total RNA from treated and control cells or tissues. Assess RNA integrity (RIN > 8).

-

Library Preparation:

-

Enrich for mRNA using poly-A selection.

-

Fragment the mRNA and synthesize first and second-strand cDNA.

-

Perform end repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Splicing Analysis: Use bioinformatics tools (e.g., LeafCutter, MAJIQ) to identify and quantify alternative splicing events, including pseudoexon inclusion.[6]

-

Differential Splicing: Identify splicing events that are significantly different between this compound treated and control samples.

-

dot

Caption: RNA-Seq workflow for splicing analysis.

Signaling Pathways and Molecular Interactions

The precise molecular interactions of this compound with the splicing machinery are still under investigation. However, it is understood that small molecule splicing modulators can interact with components of the spliceosome, the large ribonucleoprotein complex that catalyzes splicing.

One key component of the spliceosome is the U1 small nuclear ribonucleoprotein (snRNP), which recognizes the 5' splice site of an intron. Another critical component is the SF3B1 protein, a subunit of the U2 snRNP, which is involved in recognizing the branch point sequence within the intron.[7] It is hypothesized that splicing modulators like this compound may bind to these or associated proteins, altering their conformation or interaction with the pre-mRNA, thereby promoting the recognition and inclusion of the otherwise dormant pseudoexon in HTT intron 49.[8][9] The splicing factor SRSF6 has also been implicated in the regulation of HTT splicing.[10]

dot

Caption: this compound interaction with the spliceosome.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic approach for Huntington's disease by modulating the splicing of HTT pre-mRNA to reduce the levels of the disease-causing protein. Its oral bioavailability and ability to cross the blood-brain barrier offer significant advantages over other HTT-lowering strategies. The data presented in this guide demonstrate its potent and dose-dependent activity in preclinical models.

Future research will likely focus on further elucidating the precise molecular targets of this compound within the spliceosome, identifying potential off-target effects, and optimizing its therapeutic window for clinical applications. The experimental protocols and conceptual frameworks provided herein serve as a valuable resource for researchers dedicated to advancing the development of splicing modulators for Huntington's disease and other genetic disorders.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. drughunter.com [drughunter.com]

- 3. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Widespread dysregulation of mRNA splicing implicates RNA processing in the development and progression of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overlapping roles of spliceosomal components SF3B1 and PHF5A in rice splicing regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spliceostatin A interaction with SF3B limits U1 snRNP availability and causes premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aberrantly spliced HTT, a new player in Huntington’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of HTT-D3: A Small-Molecule Splicing Modulator for Huntingtin Lowering

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin gene (HTT). This mutation results in the production of a mutant huntingtin protein (mHTT) with an expanded polyglutamine tract, which acquires toxic gain-of-function properties, leading to progressive neuronal dysfunction and death.[1][2][3][4] A primary therapeutic strategy for HD is the reduction of mHTT levels.[1][5] This whitepaper details the discovery and development of HTT-D3, an illustrative, orally bioavailable, central nervous system (CNS)-penetrant small molecule designed to lower huntingtin protein levels through splicing modulation. This compound represents a class of compounds developed by PTC Therapeutics for the treatment of Huntington's disease.[5][6]

Mechanism of Action: Splicing Modulation Leading to HTT mRNA Degradation

This compound acts as a potent splicing modulator that targets the HTT pre-mRNA.[7] Its mechanism of action involves the specific inclusion of a novel "pseudoexon" into the mature HTT mRNA transcript. This pseudoexon contains a premature termination codon (PTC).[7] The presence of this PTC in the spliced mRNA transcript triggers the nonsense-mediated decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature stop codons.[5] This ultimately leads to a reduction in the levels of both wild-type and mutant HTT protein.[5][7]

Discovery and Preclinical Development Workflow

The discovery of this compound followed a rigorous drug discovery and development process, beginning with high-throughput screening to identify small molecules that could modulate HTT splicing. This was followed by lead optimization, in vitro and in vivo characterization, and preclinical safety studies.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Study finds surprising way that genetic mutation causes Huntington’s disease, transforming understanding of the disorder | Broad Institute [broadinstitute.org]

- 3. Huntington’s Disease: Mechanisms of Pathogenesis and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medically.roche.com [medically.roche.com]

- 5. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. medchemexpress.com [medchemexpress.com]

understanding the pharmacokinetics and CNS penetration of HTT-D3

An In-Depth Technical Guide to the Pharmacokinetics and Central Nervous System Penetration of HTT-D3

Introduction

This compound is a potent, orally bioavailable small molecule designed to lower the levels of the huntingtin (HTT) protein.[1][2][3] Developed for the potential treatment of Huntington's disease (HD), a neurodegenerative disorder caused by a mutation in the HTT gene, this compound represents a promising therapeutic strategy.[1][3] Unlike gene therapies or antisense oligonucleotides that require invasive administration, this compound is designed for systemic delivery with broad distribution throughout the central nervous system (CNS) and periphery.[3]

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and CNS penetration of this compound, based on available preclinical data. It is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and Huntington's disease therapeutics.

Mechanism of Action

This compound functions as a pre-messenger RNA (pre-mRNA) splicing modulator.[1][3] It acts by promoting the inclusion of a "pseudoexon" containing a premature termination codon (PTC) into the mature messenger RNA (mRNA) transcript of the HTT gene.[1] This aberrant mRNA is then recognized and degraded by the cell's nonsense-mediated decay (NMD) surveillance pathway. The ultimate result is a reduction in the translation of both mutant and wild-type HTT protein.[1][3] Additionally, this compound has been noted to reduce the efflux activity of P-glycoprotein (P-gp), a transporter that can limit the brain penetration of many compounds.[1]

Caption: Mechanism of action for this compound splicing modulation.

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in wild-type mice to evaluate the profile of this compound following oral administration. The compound demonstrates properties suitable for an orally administered therapeutic targeting the CNS.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Units |

| Dose (Oral) | 10 | mg/kg |

| Cmax (Plasma) | Data not available | ng/mL |

| Tmax (Plasma) | Data not available | hours |

| AUC (Plasma) | Data not available | ng·h/mL |

| Half-life (t½) | Data not available | hours |

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life are not publicly available in the reviewed literature. The studies confirm oral bioavailability and dose-dependent exposure.

CNS Penetration

A critical attribute for any Huntington's disease therapeutic is the ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain and cerebrospinal fluid (CSF). This compound has been specifically described as a CNS-penetrant molecule.[2][4][5][6] Studies in mouse models of Huntington's disease have demonstrated that this compound distributes broadly throughout the CNS and effectively lowers HTT protein levels in key brain regions such as the cortex and striatum.

Table 2: CNS Distribution and Target Engagement of this compound in Hu97/18 Mice

| Tissue | Parameter | Value | Units |

| Cortex | HTT Lowering | Significant | % vs. Vehicle |

| Striatum | HTT Lowering | Significant | % vs. Vehicle |

| CSF | This compound Concentration | Correlates with HTT Lowering | a.u. |

| Plasma | This compound Concentration | Correlates with HTT Lowering | a.u. |

| Brain-to-Plasma Ratio | Data not available | - | - |

Note: While specific concentrations and ratios are not detailed, a strong correlation between this compound exposure in CSF and plasma and the degree of HTT lowering in the cortex and striatum has been established.

Experimental Protocols

The following methodologies are based on the procedures described in the primary literature for evaluating small molecule splicing modifiers like this compound.

In Vivo Pharmacokinetic Studies

-

Animal Model: Wild-type FVB mice were used for oral pharmacokinetic evaluations.

-

Compound Administration: this compound was formulated in a suitable vehicle and administered as a single dose of 10 mg/kg via oral gavage.

-

Sample Collection: Blood samples were collected from a cohort of animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma was isolated by centrifugation.

-

Bioanalysis: The concentration of this compound in plasma samples was determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. A standard curve with known concentrations of this compound was used for quantification.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated from the plasma concentration-time profiles using non-compartmental analysis software.

CNS Distribution and Pharmacodynamics

-

Animal Model: The Hu97/18 mouse model, which expresses the full-length human mutant HTT gene, was used to assess CNS distribution and efficacy.

-

Dosing Regimen: Animals were treated with this compound (e.g., 10 mg/kg) or vehicle control via oral gavage, often daily for a specified duration to reach steady-state.

-

Tissue Processing: Brain tissues were homogenized for subsequent analysis.

-

Bioanalysis (PK): this compound concentrations in plasma, CSF, and brain homogenates were quantified by LC-MS/MS to determine the extent of CNS penetration.

-

Pharmacodynamic Analysis (PD):

-

mRNA Analysis: Total RNA was extracted from brain tissues. The levels of HTT mRNA were quantified using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR). Data were normalized to a stable housekeeping gene.

-

Protein Analysis: Total protein was extracted from brain tissues. HTT protein levels were measured by Western Blot or electrochemiluminescence (ECL) immunoassay. Data were normalized to a loading control protein (e.g., GAPDH).

-

Caption: Workflow for preclinical PK/PD and CNS distribution studies.

Conclusion

This compound is an orally active, CNS-penetrant small molecule that effectively reduces huntingtin protein levels through a novel splicing modulation mechanism. Preclinical studies confirm its ability to distribute into the central nervous system and engage its target in key brain regions affected in Huntington's disease. The strong correlation between drug exposure and pharmacodynamic effect underscores its potential as a disease-modifying therapy. Further studies are required to fully elucidate its clinical pharmacokinetic profile and long-term efficacy and safety in patients.

References

- 1. researchgate.net [researchgate.net]

- 2. drughunter.com [drughunter.com]

- 3. Small molecule splicing modifiers with systemic HTT-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Splice modulators target PMS1 to reduce somatic expansion of the Huntington’s disease-associated CAG repeat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Effect of HTT-D3 on Mutant Huntingtin Protein Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the HTT gene. This mutation results in an expanded polyglutamine (polyQ) tract in the huntingtin protein (HTT), leading to the production of a mutant form (mHTT) that misfolds, aggregates, and causes progressive neuronal dysfunction and death. A promising therapeutic strategy for HD is the reduction of mHTT levels. This technical guide provides an in-depth overview of HTT-D3, a small molecule splicing modifier developed by PTC Therapeutics (also known as PTC518), and its effect on mHTT protein levels.

Mechanism of Action: Splicing Modulation

PTC518, the compound understood to be represented by this compound in early illustrative contexts, is an orally bioavailable small molecule that modulates the splicing of HTT pre-mRNA.[1] It promotes the inclusion of a cryptic "pseudoexon" located within intron 49 of the HTT gene into the mature messenger RNA (mRNA).[2][3] This newly included pseudoexon contains a premature termination codon (PTC). The presence of this PTC triggers the nonsense-mediated mRNA decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature stop codons.[2][3] This ultimately leads to a reduction in the levels of both wild-type and mutant HTT protein.[1]

References

A Structural and Mechanistic Guide to the Interaction of Huntingtin with pre-mRNA and the Action of Splicing Modulators

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Huntingtin (HTT) protein, encoded by the HTT gene, is a large, multi-domain scaffolding protein whose mutation leads to Huntington's disease (HD), a devastating neurodegenerative disorder. While the precise functions of wild-type HTT are still being elucidated, emerging evidence points to its role as an RNA-binding protein involved in crucial cellular processes, including pre-messenger RNA (pre-mRNA) splicing. The disruption of these processes by the mutant HTT protein is a key aspect of HD pathology. This technical guide provides an in-depth analysis of the structural basis of the HTT protein's interaction with pre-mRNA. It further details the mechanism of action of small molecule splicing modulators, such as HTT-D3, which represent a promising therapeutic avenue for HD by targeting HTT pre-mRNA. This document synthesizes structural data, quantitative metrics, and detailed experimental protocols to serve as a comprehensive resource for researchers in the field.

Clarification of Terminology: It is critical to note that "this compound" is not a domain of the Huntingtin protein. Rather, it is a potent, orally active small molecule that modulates the splicing of HTT pre-mRNA. This guide will focus on the structural characteristics of the full-length HTT protein that enable its interaction with RNA and how molecules like this compound exploit the splicing process.

Structural Biology of the Huntingtin Protein

The sheer size (approximately 348 kDa) and inherent flexibility of the full-length HTT protein have historically made it a challenging target for high-resolution structural studies.[1] Recent advancements in cryo-electron microscopy (cryo-EM) have been instrumental in revealing its architecture, often through stabilization with the Huntingtin-Associated Protein 40 (HAP40).[1][2][3][4]

The cryo-EM structures show that HTT is a largely α-helical protein composed of three distinct domains: an N-terminal HEAT domain (N-HEAT), a central Bridge domain, and a C-terminal HEAT domain (C-HEAT).[1][5] These domains create a super-helical solenoid structure that wraps around HAP40, which stabilizes the complex.[1][5]

Table 1: Structural Characteristics of the Human HTT-HAP40 Complex

| Feature | Description | Resolution | PDB ID | Reference |

| Overall Architecture | Globular complex (~120 x 80 x 100 Å) with three major HTT domains (N-HEAT, Bridge, C-HEAT) enveloping HAP40. | 2.6 Å | 6X9O | [2] |

| N-HEAT Domain | Residues ~97-1690. Composed of multiple HEAT repeats arranged in a solenoid fashion. Contains a positively charged surface postulated to be a nucleic acid binding site. | 2.6 Å | 6X9O | [2][6] |

| Bridge Domain | Residues ~1691-2097. Connects the N-HEAT and C-HEAT domains. | 2.6 Å | 6X9O | [2][5] |

| C-HEAT Domain | Residues ~2098-3104. A more compact arrangement of HEAT repeats. | 2.6 Å | 6X9O | [2][5] |

| Unresolved Regions | Approximately 25% of the protein, including the crucial N-terminal exon 1 containing the polyglutamine (polyQ) tract and other intrinsically disordered regions, are not resolved due to high flexibility. | N/A | 6X9O | [2] |

HTT as an RNA-Binding Protein and Interaction with pre-mRNA

There is growing evidence that HTT functions as an RNA-binding protein (RBP).[7][8] RNA immunoprecipitation sequencing (RIP-seq) has revealed that HTT interacts with numerous transcripts, with a notable enrichment for the long non-coding RNA NEAT1, a key component of paraspeckles.[7][8] In vitro assays have shown that HTT directly binds to G-rich RNA sequences.[7][8]

The interaction with pre-mRNA is central to both the normal function of HTT and the pathology of HD. The expanded CAG repeat in mutant HTT pre-mRNA can lead to aberrant splicing, producing a toxic, truncated exon 1 HTT protein fragment.[9][10] Furthermore, the sequestration of essential splicing factors by the mutant HTT protein or its transcript can lead to widespread splicing dysregulation in the cell.[11][12]

Mechanism of Action: Small Molecule Splicing Modulators (e.g., this compound)

Small molecules like this compound represent a novel therapeutic strategy that targets the HTT pre-mRNA directly.[13] These compounds act as "molecular glues," enhancing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and a non-canonical 5' splice site within intron 49 of the HTT pre-mRNA. This recognition event tricks the spliceosome into including a "pseudoexon" (or poison exon) into the mature mRNA transcript. This pseudoexon contains a premature termination codon (PTC). The presence of the PTC triggers the nonsense-mediated decay (NMD) pathway, a cellular surveillance mechanism that degrades aberrant mRNAs, thereby preventing the translation of the full-length HTT protein and leading to a reduction in both wild-type and mutant HTT levels.[14]

Caption: Mechanism of this compound-mediated splicing modulation.

Table 2: Quantitative Effects of HTT Splicing Modulators

| Compound | Assay System | Endpoint | Value | Reference |

| HTT-C1 | Patient B-lymphocytes (GM04856) | HTT mRNA reduction (at 125 nM) | Significant decrease vs DMSO | |

| HTT-D1 | Patient B-lymphocytes (GM04856) | HTT mRNA reduction (at 0.25 µM) | ~50% remaining HTT mRNA | |

| Branaplam | Human RPE1 cells | HTT protein reduction | Dose-dependent reduction | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the structural and functional analysis of the HTT-pre-mRNA interaction.

Protocol: RNA Immunoprecipitation (RIP) for HTT

This protocol is adapted from standard RIP procedures to identify RNAs bound to HTT in a cellular context.[15]

Caption: Experimental workflow for RNA Immunoprecipitation (RIP).

Methodology:

-

Cell Culture and Cross-linking: Culture patient-derived fibroblasts or neuronal progenitor cells to ~80-90% confluency. Wash cells with ice-cold PBS. Place dishes on ice and UV-irradiate at 254 nm (400 mJ/cm²) to cross-link protein-RNA complexes.[15]

-

Lysis: Scrape cells into ice-cold RIPA buffer supplemented with protease inhibitors and RNase inhibitors. Rotate the lysate for 1 hour at 4°C. Sonicate briefly to shear chromatin.[15]

-

Immunoprecipitation: Pre-clear the lysate with Protein G magnetic beads. Incubate the cleared lysate with 5-10 µg of anti-HTT antibody overnight at 4°C with rotation. Add fresh Protein G beads and incubate for another 2-4 hours.

-

Washing: Pellet the beads on a magnetic rack and wash three times with high-salt wash buffer, followed by two washes with a low-salt wash buffer to remove non-specifically bound proteins and RNA.

-

Elution and RNA Purification: Resuspend beads in an elution buffer containing Proteinase K and incubate at 55°C for 30 minutes to digest the protein. Purify the RNA using a standard phenol-chloroform extraction followed by ethanol precipitation.

-

Analysis: Prepare a cDNA library from the purified RNA and perform high-throughput sequencing. Analyze the data to identify RNA transcripts that are significantly enriched in the HTT-IP sample compared to an IgG control.

Protocol: In Vitro Double Filter-Binding Assay

This assay quantifies the binding affinity (KD) between purified HTT protein (or a specific domain) and a radiolabeled pre-mRNA fragment of interest.[16][17]

Methodology:

-

Protein and RNA Preparation:

-

Express and purify recombinant full-length HTT or a specific domain (e.g., N-HEAT). Determine the concentration of active, binding-competent protein.

-

Synthesize the target pre-mRNA sequence (e.g., a fragment of intron 49) via in vitro transcription. Radiolabel the RNA at the 5' end using T4 polynucleotide kinase and [γ-³²P]-ATP.[18]

-

-

Binding Reactions:

-

Set up a series of binding reactions in a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl₂, 1 mM DTT).

-

Each reaction should contain a constant, low concentration of ³²P-labeled RNA (~20-50 pM) and a serial dilution of the purified HTT protein (e.g., from 1 pM to 1 µM).

-

Incubate reactions at room temperature or 37°C for 30-60 minutes to allow binding to reach equilibrium.

-

-

Filtration:

-

Prepare a double-filter apparatus with a top nitrocellulose membrane (binds protein and protein-RNA complexes) and a bottom nylon membrane (binds free RNA).

-

Apply each binding reaction to a well and filter under a gentle vacuum.

-

Wash each well with ice-cold binding buffer to remove unbound components.

-

-

Quantification and Analysis:

-

Disassemble the apparatus and allow the membranes to dry.

-

Quantify the radioactivity on both the nitrocellulose (Bound) and nylon (Free) membranes for each reaction using a phosphorimager.

-

Calculate the fraction of RNA bound at each protein concentration.

-

Plot the fraction of bound RNA versus the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the equilibrium dissociation constant (KD).[16]

-

Protocol: NMR Spectroscopy for Interaction Analysis

NMR spectroscopy can be used to map the binding interface and study the conformational changes in an HTT domain upon interaction with pre-mRNA.[10][19][20] ¹H-¹⁵N HSQC experiments are particularly useful for this purpose.

Methodology:

-

Sample Preparation:

-

Express and purify a specific domain of HTT (e.g., N-HEAT) with ¹⁵N isotopic labeling.

-

Synthesize a short, unlabeled RNA oligonucleotide corresponding to the putative binding site.

-

Prepare a series of NMR samples in a suitable buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O). Each sample will contain a constant concentration of ¹⁵N-labeled HTT domain (~100-200 µM).

-

-

NMR Titration:

-

Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled HTT domain alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

-

Perform a titration by adding increasing molar equivalents of the unlabeled RNA oligonucleotide to the protein sample (e.g., 0.25, 0.5, 1.0, 2.0, and 5.0 molar excess).

-

Acquire a ¹H-¹⁵N HSQC spectrum after each addition of RNA.

-

-

Data Analysis:

-

Overlay the series of HSQC spectra.

-

Monitor for chemical shift perturbations (CSPs). Amide peaks that shift or broaden significantly upon RNA addition correspond to residues at or near the binding interface.

-

Map the residues with significant CSPs onto the 3D structure of the HTT domain to visualize the RNA-binding surface.

-

The magnitude of the shifts can be used to calculate an approximate KD for the interaction.

-

Caption: Logical flow for NMR titration experiments.

Conclusion and Future Directions

The structural elucidation of the full-length Huntingtin protein has provided a critical framework for understanding its diverse cellular functions, including its newly appreciated role as an RNA-binding protein. While a high-resolution structure of HTT in complex with pre-mRNA remains to be determined, the available data strongly suggest that specific domains of HTT directly engage with RNA, influencing processes like splicing. The development of small molecule splicing modulators such as this compound, which cleverly co-opt the cellular splicing machinery to reduce HTT levels, underscores the therapeutic potential of targeting HTT pre-mRNA. Future research should focus on using the protocols outlined herein to precisely map the HTT-RNA interactome, solve the structure of the HTT-RNA complex, and further refine splicing modulator compounds to achieve greater specificity and efficacy for the treatment of Huntington's disease.

References

- 1. The cryo-electron microscopy structure of huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Huntingtin structure is orchestrated by HAP40 and shows a polyglutamine expansion-specific interaction with exon 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biocompare.com [biocompare.com]

- 5. Huntingtin and Its Partner Huntingtin-Associated Protein 40: Structural and Functional Considerations in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Huntingtin is an RNA binding protein and participates in NEAT1-mediated paraspeckles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. academic.oup.com [academic.oup.com]

- 10. NMR spectroscopy, excited states and relevance to problems in cell biology – transient pre-nucleation tetramerization of huntingtin and insights into Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Huntingtin and Its Role in Mechanisms of RNA-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Widespread dysregulation of mRNA splicing implicates RNA processing in the development and progression of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol to study the direct binding of proteins to RNA:DNA hybrids or RNA-DNA chimeras in living cells using cross-linking immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Reconstitution and biochemical assays of an active human histone pre-mRNA 3′-end processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gmclore.org [gmclore.org]

- 20. NMR spectroscopy, excited states and relevance to problems in cell biology - transient pre-nucleation tetramerization of huntingtin and insights into Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Selectivity of HTT-D3 for the Huntingtin Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT). A promising therapeutic strategy for HD is the reduction of mHTT levels. HTT-D3 is an orally bioavailable, central nervous system (CNS)-penetrant small molecule designed to lower the levels of the huntingtin protein. This technical guide provides an in-depth overview of the initial studies on the selectivity of this compound and related compounds for the HTT gene, based on publicly available data.

Mechanism of Action

This compound belongs to a class of splicing modifiers that selectively modulate the pre-mRNA splicing of the HTT gene.[1][2] The mechanism does not involve direct binding to the HTT protein or its mRNA in a canonical antisense manner. Instead, these molecules promote the inclusion of a pseudoexon located within intron 49 of the HTT pre-mRNA.[3][4] This pseudoexon contains a premature termination codon (PTC). The inclusion of this PTC-containing pseudoexon into the mature mRNA transcript triggers nonsense-mediated decay (NMD), an mRNA surveillance pathway that degrades transcripts containing premature stop codons.[1] This process leads to a reduction in the levels of both wild-type and mutant HTT mRNA, and consequently, a decrease in the production of both huntingtin proteins.[1][2]

Quantitative Data on HTT Lowering

While specific quantitative data for this compound is not extensively available in the public domain, data from structurally related and functionally similar compounds from the same discovery program, such as HTT-C1, HTT-D1, and the clinical candidate PTC518 (votoplam), provide valuable insights into the potency and efficacy of this class of molecules.

Table 1: In Vitro HTT Protein and mRNA Reduction by HTT Splicing Modulators

| Compound | Cell Line | Assay Type | Endpoint | IC50 / % Reduction | Citation |

| HTT-C1 | HD Patient Fibroblasts (GM04857) | Electrochemiluminescence (ECL) | mHTT Protein | IC50 ≈ 0.1 µM | [1] |

| HTT-D1 | HD Patient Fibroblasts (GM04857) | Electrochemiluminescence (ECL) | mHTT Protein | IC50 ≈ 0.2 µM | [1] |

| HTT-C1 | HD Patient B-lymphocytes (GM04856) | RT-qPCR | HTT mRNA | ~50% reduction at 0.25 µM | [4] |

| HTT-D1 | HD Patient B-lymphocytes (GM04856) | RT-qPCR | HTT mRNA | ~40% reduction at 0.25 µM | [4] |

| Branaplam | HD Patient Fibroblasts and iPSC-derived neurons | Mesoscale Discovery (MSD) | tHTT and mHTT Protein | IC50 < 10 nM | [5][6] |

Table 2: In Vivo HTT Protein Reduction in a Mouse Model of Huntington's Disease

| Compound | Animal Model | Tissue | Dose | % mHTT Reduction | Citation |

| PTC518 | BACHD mice | Brain | 10 mg/kg | ~50% | [1] |

| PTC518 | BACHD mice | Muscle | 10 mg/kg | ~60% | [1] |

Table 3: Clinical Trial Data for PTC518 (Votoplam) in Huntington's Disease Patients

| Study Phase | Dose | Endpoint | Result | Citation |

| Phase 2 (PIVOT-HD) | 5 mg | mHTT in blood | 23% reduction | [7] |

| Phase 2 (PIVOT-HD) | 10 mg | mHTT in blood | 36-39% reduction | [7] |

Selectivity of this compound

On-Target Selectivity

The primary mechanism of action, leveraging the specific sequence and structure of intron 49 in the HTT pre-mRNA, suggests a high degree of on-target selectivity. The splicing modulation is dependent on the recognition of specific splicing regulatory elements within this intron, which are not ubiquitously present in the pre-mRNAs of other genes.

Allele Selectivity

The current body of public information suggests that this compound and related compounds are not allele-selective, meaning they lead to the reduction of both mutant and wild-type HTT.[1] The targeted pseudoexon is present in the HTT gene irrespective of the CAG repeat length. While allele-selective approaches are being explored by other therapeutic modalities, the strategy for this class of compounds is to lower total huntingtin levels.[8][9][10] Studies in animal models suggest that a partial reduction of wild-type HTT is well-tolerated.[10]

Off-Target Effects

Comprehensive genome-wide analyses of off-target effects for this compound are not yet publicly available. However, the development of splicing modulators as a therapeutic class has involved careful optimization to minimize off-target splicing events. The primary research on related compounds mentions that western blot analyses for several housekeeping proteins (beta-actin, AKT, PDI, and GAPDH) showed no changes in their levels after treatment, suggesting no overt cytotoxicity or broad off-target effects at the tested concentrations.[1] Further detailed studies, such as RNA-sequencing on a wider range of cell types and tissues, would be necessary to fully characterize the off-target profile of this compound.

Experimental Protocols

In Vitro HTT Splicing Modulation Assay

This protocol is based on the methods described for identifying and characterizing HTT-lowering splicing modifiers.[1][3]

Objective: To determine the ability of a test compound to induce the inclusion of the pseudoexon in HTT intron 49 and the subsequent reduction in HTT mRNA levels.

Materials:

-

HD patient-derived fibroblasts or B-lymphocytes (e.g., GM04857, GM04856 from Coriell Institute)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound) dissolved in DMSO

-

RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcriptase and reagents for cDNA synthesis

-

Primers for RT-qPCR flanking the HTT pseudoexon region and for a housekeeping gene (e.g., GAPDH)

-

qPCR master mix and instrument

Procedure:

-

Cell Culture and Treatment:

-

Plate HD patient-derived cells at an appropriate density in a multi-well plate.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with a dose-response range of the test compound or vehicle (DMSO) for 24-96 hours.

-

-

RNA Isolation:

-

Harvest cells and isolate total RNA using a commercial RNA purification kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the isolated RNA using a reverse transcriptase kit.

-

-

RT-qPCR Analysis:

-

Perform real-time quantitative PCR (RT-qPCR) using primers that specifically amplify the region of HTT mRNA that would include the pseudoexon.

-

Use primers for a stable housekeeping gene as an internal control for normalization.

-

Analyze the qPCR data to determine the relative levels of HTT mRNA in treated versus vehicle-control cells. A decrease in the amplification of the canonical HTT transcript is indicative of successful splicing modulation and NMD.

-

To specifically detect the inclusion of the pseudoexon, one can design a forward primer in the upstream exon and a reverse primer within the pseudoexon.

-

HTT Protein Quantification by Electrochemiluminescence (ECL)

This protocol is based on the methods described for quantifying HTT protein levels in cell lysates.[1]

Objective: To measure the levels of mutant huntingtin (mHTT) protein in cell lysates following treatment with a test compound.

Materials:

-

Cell lysates from treated and control cells (from the in vitro assay)

-

Meso Scale Discovery (MSD) plates and reagents

-

Primary antibodies specific for mHTT (e.g., MW1) and total HTT

-

SULFO-TAG labeled detection antibody

-

MSD reader

Procedure:

-

Plate Coating:

-

Coat MSD plates with the capture antibody (e.g., anti-HTT antibody).

-

-

Sample Incubation:

-

Add cell lysates to the coated wells and incubate to allow the huntingtin protein to bind to the capture antibody.

-

-

Detection Antibody Incubation:

-

Wash the plates and add the SULFO-TAG labeled detection antibody.

-

-

Reading:

-

Wash the plates and add MSD Read Buffer.

-

Read the plates on an MSD instrument to quantify the electrochemiluminescence signal, which is proportional to the amount of HTT protein.

-

-

Data Analysis:

-

Normalize the mHTT signal to the total protein concentration in each lysate.

-

Calculate the percentage of mHTT reduction in treated samples compared to vehicle-treated controls.

-

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound action on HTT pre-mRNA splicing.

Experimental Workflow for In Vitro Testing

Caption: Experimental workflow for in vitro evaluation of this compound.

Conclusion

Initial studies on this compound and its class of splicing modulators demonstrate a novel and potent mechanism for lowering huntingtin protein levels. The selectivity of these compounds for the HTT gene is conferred by the specific RNA sequences within intron 49 that are required for the drug-induced splicing modulation. While the current generation of these compounds is not allele-selective, they have shown significant efficacy in preclinical models and early clinical trials of related molecules. Further studies are required to fully elucidate the off-target profile and long-term safety of this compound. The experimental protocols and assays described herein provide a framework for the continued investigation and development of this promising therapeutic approach for Huntington's disease.

References

- 1. ehdn.org [ehdn.org]

- 2. Small molecule splicing modifiers with systemic HTT-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - EGA European Genome-Phenome Archive [ega-archive.org]

- 7. PTC's Huntington study was positive. Why did its stock fall? | pharmaphorum [pharmaphorum.com]

- 8. Allele-Selective Suppression of Mutant Huntingtin in Primary Human Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allele-Specific Antisense Oligonucleotide Lowers Mutant Huntingtin Protein Selectively in Huntington Disease - - Practical Neurology [practicalneurology.com]

- 10. mdpi.com [mdpi.com]

Unraveling the Oral Bioavailability of HTT-D3: A Review of Preclinical Evidence

A comprehensive analysis of the oral bioavailability and pharmacokinetics of HTT-D3 in animal models remains a critical yet under-documented area of research. This technical guide synthesizes the currently available, albeit limited, public information on this compound, a molecule with potential therapeutic applications in Huntington's disease, and outlines the general experimental approaches used to determine the oral bioavailability of investigational compounds.

While specific quantitative data and detailed experimental protocols for this compound are not publicly available, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It provides a framework for understanding the key parameters and methodologies essential for evaluating the oral bioavailability of novel therapeutic agents.

I. Understanding this compound

This compound is described as an orally administered, central nervous system (CNS) penetrant molecule with activity in lowering human huntingtin (HTT) protein levels in vivo.[1] It has been utilized to exemplify the scientific advancements within PTC Therapeutics' Huntington's disease program.[1] Beyond this general description, specific details regarding its chemical structure, mechanism of action, and comprehensive pharmacokinetic profile are not extensively published in peer-reviewed literature.

II. General Principles of Oral Bioavailability Assessment in Animal Models

The oral bioavailability of a drug is a critical pharmacokinetic parameter that determines the fraction of an orally administered dose that reaches systemic circulation unchanged. The assessment of this parameter in animal models is a cornerstone of preclinical drug development. Key factors influencing oral bioavailability include a compound's solubility, permeability, and susceptibility to first-pass metabolism in the gut and liver.

Typical Animal Models:

-

Rodents (Rats, Mice): Commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.

-

Non-rodents (Dogs, Monkeys): Often used in later-stage preclinical development as their gastrointestinal physiology and metabolic pathways can be more predictive of human pharmacokinetics.

III. Key Pharmacokinetic Parameters for Oral Bioavailability

The following table outlines the essential quantitative data gathered during preclinical pharmacokinetic studies to characterize the oral bioavailability of a compound.

| Parameter | Description | Significance |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the rate and extent of drug absorption. |

| Tmax | Time at which Cmax is observed. | Provides information on the rate of drug absorption. |

| AUC (Area Under the Curve) | The integral of the concentration-time curve. | Represents the total drug exposure over time. |

| t1/2 (Half-life) | Time required for the concentration of the drug to decrease by half. | Determines the dosing interval. |

| F (%) (Bioavailability) | The fraction of the administered dose that reaches systemic circulation. | A key indicator of the drug's oral absorption and potential for oral administration. |

Note: Specific values for this compound are not available in the public domain.

IV. Experimental Protocols for Oral Bioavailability Studies

While a specific protocol for this compound is not available, a generalized experimental workflow for determining oral bioavailability in an animal model, such as the rat, is presented below.

Experimental Workflow for Oral Bioavailability Assessment

Caption: Generalized workflow for an in vivo oral bioavailability study in an animal model.

Detailed Methodologies:

-

Animal Models and Housing: Studies typically utilize healthy, adult male or female animals (e.g., Wistar or Sprague-Dawley rats) within a specific weight range. Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with standard chow and water ad libitum.

-

Dosing Preparation and Administration:

-

Oral (PO): The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., a solution or suspension in water, saline, or a vehicle containing solubilizing agents like PEG 400 or Tween 80). A specific dose is administered directly into the stomach via oral gavage.

-

Intravenous (IV): For determining absolute bioavailability, a separate group of animals receives the drug intravenously, typically through a cannulated vein (e.g., jugular or tail vein). The IV formulation must be a sterile, isotonic solution.

-

-

Blood Sample Collection: Following drug administration, blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate plasma or allowed to clot to obtain serum.

-

Bioanalytical Method: The concentration of the drug in the plasma or serum samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for accurate drug quantification.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine the key parameters listed in the table above. Absolute oral bioavailability (F%) is calculated using the following formula:

F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

V. Potential Signaling Pathways and Mechanisms of Absorption

The signaling pathways and specific mechanisms governing the oral absorption of this compound are not publicly disclosed. However, for any orally administered small molecule, several general pathways and factors are considered.

Factors Influencing Oral Absorption

References

Foundational Research on Small Molecule Splicing Modifiers for Neurodegenerative Diseases: A Technical Guide

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Spinal Muscular Atrophy (SMA), are characterized by the progressive loss of neurons and neuronal function.[1][2] A growing body of evidence highlights the critical role of precursor messenger RNA (pre-mRNA) splicing in the pathogenesis of these disorders.[1] Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed, and coding exons are joined to produce mature messenger RNA (mRNA).[1] This process can be modulated through alternative splicing, allowing a single gene to generate multiple protein variants, a mechanism particularly prevalent in the brain to maintain cellular homeostasis and promote neurogenesis.[1] Defects in this intricate process, due to mutations in cis-acting RNA sequences or trans-acting splicing factors, can lead to the production of aberrant proteins or insufficient levels of essential proteins, contributing to neurodegeneration.[1][3] Small molecule splicing modifiers are emerging as a promising therapeutic strategy to correct these splicing defects and offer potential treatments for previously "undruggable" neurodegenerative diseases.[4][5] This guide provides an in-depth overview of the foundational research on these small molecules, detailing their mechanisms of action, the signaling pathways they impact, and the experimental approaches for their discovery and validation.

Mechanism of Action of Small Molecule Splicing Modifiers

Small molecule splicing modifiers can exert their effects through two primary mechanisms: direct modulation of the pre-mRNA target or indirect modulation via splicing factors.

-

Direct Modulation of pre-mRNA: Many small molecules function by directly binding to specific structural motifs on the pre-mRNA. This binding can either stabilize or disrupt RNA structures that are critical for the recruitment of the spliceosome, thereby either promoting or inhibiting the inclusion of a particular exon.[6] For example, some compounds act as "molecular glues" that can alter the conformation of the pre-mRNA, influencing the binding of splicing factors.[4]

-

Indirect Modulation via Splicing Factors: Alternatively, small molecules can target the trans-acting splicing factors themselves.[7] These proteins, which include activators like SR proteins and repressors like heterogeneous nuclear ribonucleoproteins (hnRNPs), bind to specific RNA sequences (splicing enhancers or silencers) to regulate splice site selection.[5][8] By modulating the activity or expression of these factors, small molecules can indirectly influence the splicing patterns of multiple pre-mRNAs.

Key Signaling Pathways in Neurodegenerative Diseases Modulated by Splicing

Several critical signaling pathways implicated in neurodegeneration are regulated by alternative splicing and are therefore potential targets for small molecule modifiers.

-

Tau (MAPT) and Alzheimer's Disease: The MAPT gene, which encodes the tau protein, undergoes alternative splicing of exon 10, leading to two main isoforms: 3R-tau and 4R-tau.[1] An imbalance in the ratio of these isoforms is a hallmark of several tauopathies, including Alzheimer's disease.[1] Small molecules that can modulate the splicing of MAPT exon 10 are being investigated as a therapeutic strategy.

-

SMN2 and Spinal Muscular Atrophy (SMA): SMA is caused by a deficiency of the Survival of Motor Neuron (SMN) protein.[9] While the SMN1 gene is deleted or mutated in patients, a nearly identical gene, SMN2, exists. However, due to a single nucleotide difference, exon 7 of SMN2 is predominantly excluded during splicing, leading to a truncated, unstable SMN protein.[3] Small molecules like risdiplam and branaplam have been developed to promote the inclusion of exon 7 in SMN2 pre-mRNA, thereby increasing the production of functional SMN protein.[5][9]

-

CD33 and Alzheimer's Disease: Genome-wide association studies (GWAS) have identified genetic variants in the CD33 gene that are associated with a reduced risk of late-onset Alzheimer's disease.[10] These protective variants lead to increased skipping of exon 2 in the CD33 pre-mRNA, resulting in a truncated protein.[10] Small molecules that mimic this effect by promoting exon 2 exclusion are being explored as a novel therapeutic approach.[10]

Experimental Workflows for Discovery and Validation

The identification of novel small molecule splicing modifiers typically involves a multi-step process, beginning with high-throughput screening (HTS) and followed by rigorous validation assays.

Quantitative Data on Splicing Modifiers

The following tables summarize key quantitative data for some of the most well-characterized small molecule splicing modifiers for neurodegenerative diseases.

| Compound | Disease Target | Mechanism | In Vitro Efficacy | In Vivo Efficacy (Mouse Models) | Clinical Status |

| Risdiplam | Spinal Muscular Atrophy (SMA) | Promotes SMN2 exon 7 inclusion.[5] | Increases full-length SMN mRNA and protein levels in patient-derived fibroblasts.[9] | Increases SMN protein levels in CNS and peripheral tissues, extends survival, and improves motor function.[9][11] | FDA Approved.[5] |

| Branaplam | SMA & Huntington's Disease | Promotes SMN2 exon 7 inclusion; induces a premature termination codon in mutant huntingtin mRNA.[4] | Increases full-length SMN mRNA and protein levels.[5] | Increases SMN protein and extends survival in SMA models.[5] | Phase 2 clinical trials.[5] |

| Compound 1 | Alzheimer's Disease | Promotes CD33 exon 2 skipping.[10] | Increases exon 2 skipping in myeloid lineage cells.[10] | Not reported. | Preclinical. |

Detailed Experimental Protocols

1. Cell-Based Splicing Reporter Assay for High-Throughput Screening

This protocol describes a common method for HTS to identify small molecules that modulate the splicing of a target exon.[8]

-

Principle: A reporter construct is designed containing the target exon and its flanking intronic sequences fused to a reporter gene (e.g., luciferase or fluorescent protein). The inclusion or exclusion of the target exon results in a change in the reporter signal.

-

Methodology:

-

Construct Design: The target exon and surrounding intronic regions are cloned into a vector containing a reporter gene. The construct is designed such that inclusion of the exon maintains the correct reading frame of the reporter, while exclusion leads to a frameshift and a non-functional reporter protein (or vice versa).

-

Cell Line Generation: A stable cell line expressing the reporter construct is generated.

-

HTS: The stable cell line is plated in multi-well plates (e.g., 384-well) and treated with a library of small molecules.

-

Signal Detection: After an incubation period, the reporter signal (e.g., fluorescence or luminescence) is measured using a plate reader.

-

Hit Identification: Compounds that produce a significant change in the reporter signal compared to controls are identified as primary hits.

-

2. In Vitro Splicing Assay

This assay is used to determine if a small molecule directly affects the splicing machinery in a cell-free system.[12][13]

-

Principle: A radiolabeled pre-mRNA transcript is incubated with nuclear extract (a source of splicing factors) in the presence or absence of the test compound. The splicing products are then analyzed by gel electrophoresis.

-

Methodology:

-

pre-mRNA Synthesis: A DNA template of the target pre-mRNA is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).

-

Splicing Reaction: The radiolabeled pre-mRNA is incubated with nuclear extract, ATP, and the test compound at various concentrations.

-

RNA Extraction: The RNA is extracted from the reaction mixture.

-

Gel Electrophoresis: The RNA is separated on a denaturing polyacrylamide gel.

-

Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled pre-mRNA, splicing intermediates, and final spliced mRNA products. A change in the ratio of these products in the presence of the compound indicates a direct effect on splicing.

-

3. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Splicing Analysis

RT-PCR is a standard method to validate the effects of a small molecule on the splicing of endogenous pre-mRNA in cells.

-

Principle: Total RNA is extracted from cells treated with the small molecule. The RNA is then reverse transcribed into complementary DNA (cDNA), which is used as a template for PCR with primers flanking the target exon. The resulting PCR products, representing the different splice isoforms, are separated by gel electrophoresis.

-

Methodology:

-

Cell Treatment: Cells are treated with the small molecule at various concentrations for a specified time.

-

RNA Extraction: Total RNA is isolated from the cells.

-

Reverse Transcription: The RNA is converted to cDNA using a reverse transcriptase enzyme.

-

PCR: The cDNA is amplified by PCR using primers that flank the exon of interest.

-

Gel Electrophoresis: The PCR products are resolved on an agarose gel.

-

Quantification: The intensity of the bands corresponding to the different splice isoforms is quantified to determine the relative abundance of each isoform.

-